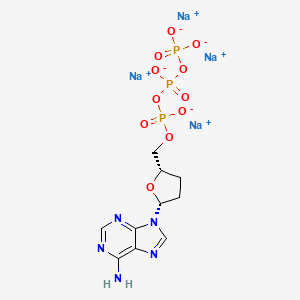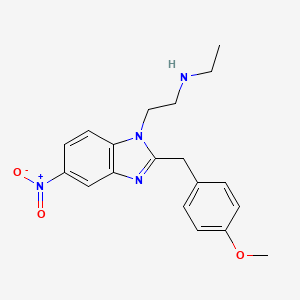
N-desethyl Metonitazene (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-desethyl Metonitazene (hydrochloride) is a synthetic opioid that belongs to the benzimidazole class of compounds. It is an analytical reference standard categorized as an opioid metabolite and is primarily used in research and forensic applications . This compound is a metabolite of metonitazene, which is known for its potent opioid effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-desethyl Metonitazene (hydrochloride) involves the reduction of metonitazene. The process typically includes the following steps:
Reduction of Metonitazene: Metonitazene is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Hydrochloride Formation: The resulting N-desethyl Metonitazene is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for N-desethyl Metonitazene (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: N-desethyl Metonitazene (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of N-desethyl Metonitazene.
Reduction: Further reduced forms of N-desethyl Metonitazene.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-desethyl Metonitazene (hydrochloride) has several scientific research applications, including:
Biology: Studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in understanding opioid metabolism and pharmacokinetics.
Mécanisme D'action
N-desethyl Metonitazene (hydrochloride) exerts its effects by acting as a potent agonist at the mu-opioid receptor (MOR). It binds to the MOR, leading to the activation of downstream signaling pathways that result in analgesic and euphoric effects. The molecular targets involved include the G-protein coupled receptors (GPCRs) and the inhibition of cyclic adenosine monophosphate (cAMP) accumulation .
Comparaison Avec Des Composés Similaires
N-desethyl Metonitazene (hydrochloride) is similar to other benzimidazole opioids such as:
- Etonitazene
- Isotonitazene
- N-desethyl Isotonitazene
- Etodesnitazene
Uniqueness: N-desethyl Metonitazene (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties. It is a metabolite of metonitazene and has similar potency to its parent compound .
Propriétés
Formule moléculaire |
C19H22N4O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C19H22N4O3/c1-3-20-10-11-22-18-9-6-15(23(24)25)13-17(18)21-19(22)12-14-4-7-16(26-2)8-5-14/h4-9,13,20H,3,10-12H2,1-2H3 |
Clé InChI |
IKAGAOZPALXGDX-UHFFFAOYSA-N |
SMILES canonique |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




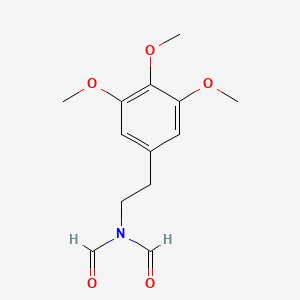
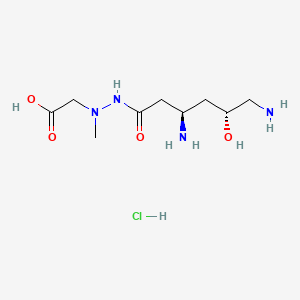
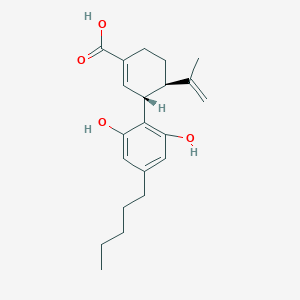

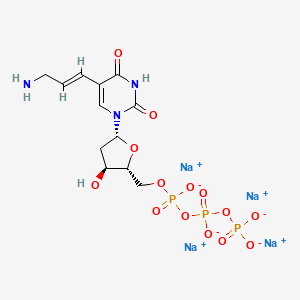

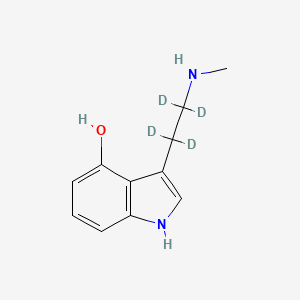



![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate](/img/structure/B10854152.png)

